Cas no 85-73-4 (Phthalylsulfathiazole)

Phthalylsulfathiazole 化学的及び物理的性質
名前と識別子
-
- Phthalylsulphathiazole
- PST
- 4-(2-Thiazolylsulfamyl)phthalanilic acid
- 2-[[[4-[(2-thiazolylamino)sulfonyl]phenyl]amino]carbonyl]benzoic acid
- Phthalylsulfathiazole
- N4-Phthalylsulfathiazole
- Phthalylsulfathiazole(PST)
- 2-[({4-[(2-thiazolylamino)sulfonyl]phenyl}amino)carbonyl]-benzoic acid
- Cremothalidine
- entexidin
- Ftalazol
- Ftalysept
- N-(4-thiazol-2-ylsulfamoyl-phenyl)-phthalamic acid
- N-(4-Thiazol-2-ylsulfamoyl-phenyl)-phthalamidsaeure
- Phtalazol
- Sulftalyl
- Taleudron
- Talidine
- Taloudron
- Thalinil
- 4'-(2-Thiazolylsulfamoyl)phthalanilic Acid
- Sulfathalidine
- Phthalazol
- Phthalylsulfonazole
- Sulphaphthalyl
- Phthalazole
- Sulfaphthalazole
- Phthalylnorsulfazole
- Enteramida
- Entexidina
- Thalistatyl
- Sulfacetil
- Phthalidin
- Ultratiazol
- Thalistanin
- Intestiazol
- Thalazole
- Entero-sulfina
- Ftalil-Esteve
- Ftalil-Septol
- Phthaloylsulfathiazole
- AFI-Ftalyl
- Phthalazolum
- Phtalylsulfathiazol
- Phthalylsulfathiazolum
- 2-[[[4-[(2-Thiazolylamino)sulfonyl]phenyl]amino]carbonyl]benzoic acid (ACI)
- Phthalanilic acid, 4′-(2-thiazolylsulfamoyl)- (8CI)
- (o-Carboxybenzoyl)-p-aminophenylsulfonamidothiazole
- 2-([4-[(1,3-Thiazol-2-yl)sulfamoyl]phenyl]carbamoyl)benzoic acid
- 2-(N4-Phthalylaminobenzenesulfonamide)thiazole
- 2-(N4-Phthalylsulfanilamido)thiazole
- 2-[[4-(1,3-Thiazol-2-ylsulfamoyl)phenyl]carbamoyl]benzoic acid
- 4′-(2-Thiazolylsulfamoyl)phthalanilic acid
- 4′-(2-Thiazolylsulfamyl)phthalanilic acid
- NSC 66454
- NSC 683525
- Phthalylsulfathiazole, European Pharmacopoeia (EP) Reference Standard
- PHTHALYLSULFATHIAZOLE (MART.)
- SBI-0051702.P003
- Phthalylsulfathiazolum (INN-Latin)
- STR05252
- HMS3374A01
- 2-((4-[(1,3-Thiazol-2-ylamino)sulfonyl]anilino)carbonyl)benzoic acid #
- 2-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)carbonyl]benzoic acid
- SR-05000001793-3
- Ftalilsulfatiazol [INN-Spanish]
- MLS002693575
- HMS503M19
- DTXCID203470
- NSC66454
- BSPBio_000917
- 2-(N(sup 4)-Phthalyaminobenzenesulfonamide)thiazole
- SR-05000001793
- 2-[[4-(thiazol-2-ylsulfamoyl)phenyl]carbamoyl]benzoic acid
- Z55165221
- phthalylsulfathiazol
- Phthalylsulfhathiazole
- PHTHALYLSULFATHIAZOLE [WHO-DD]
- Pharmakon1600-01502021
- IDI1_001029
- SPBio_002838
- D02440
- Spectrum_000047
- HMS2230G21
- PHTHALYLSULFATHIAZOLE [MI]
- NINDS_001029
- 2-(4-(N-thiazol-2-ylsulfamoyl)phenylcarbamoyl)benzoic acid
- EC 201-627-4
- Phthalylsulphathiozole
- MFCD00005318
- Ftalilsofatiazolo [DCIT]
- phthalylsulphthiazole
- CHEMBL1524273
- NCGC00094943-01
- N4-Phthalylsulfathiazole, VETRANAL(TM), analytical standard
- BRD-K64659768-001-13-6
- 2-(N(sup 4)-Phthalylsulfanilamido)thiazole
- Phthalylsulfathiazole [INN]
- NSC-66454
- PHTHALYLSULFATHIAZOLE (EP MONOGRAPH)
- NCGC00016337-03
- HMS2097N19
- STK730435
- NCGC00094943-02
- KBio1_001029
- SBI-0051702.P002
- SCHEMBL152662
- KBioGR_000628
- DB13248
- 2-(((4-((2-Thiazolylamino)sulfonyl)phenyl)amino)carbonyl)benzoic acid
- KBio2_002995
- CHEBI:9336
- Phthalylsulfathiazole (USP:INN:BAN)
- NCGC00016337-05
- T0703
- CCG-212977
- Phtalylsulfathiazol (INN-French)
- Q4493189
- HMS3714N19
- 2-(N(sup 4)-Phthalyaminobenzenesulfonamido)thiazole
- ftalilsulfatiazolo
- MLS002154042
- WLN: T5N CSJ BMSWR DMVR BVQ
- BRD-K64659768-001-12-8
- 2-({4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}carbamoyl)benzoic acid
- s5700
- AB00052257_08
- HMS1570N19
- Ftalylsulfathiazol [Czech]
- HY-B1407
- 4'-(2-Thiazolylsulfamyl)phthalanilic acid
- DTXSID8023470
- Phtalylsulfathiazol [INN-French]
- KBio2_005563
- NCGC00016337-01
- Sulfanilamide, N(sup 4)-(o-carboxybenzoyl)-N'-2-thiazolyl-
- 85-73-4
- Prestwick1_000869
- BPBio1_001009
- BSPBio_003071
- NSC-683525
- HMS2092N19
- KBioSS_000427
- PHTHALYLSULFATHIAZOLE [EP MONOGRAPH]
- 2-((4-(N-(Thiazol-2-yl)sulfamoyl)phenyl)carbamoyl)benzoic acid
- DivK1c_001029
- NSC-758159
- Spectrum4_000154
- A07AB02
- DB-056881
- C07659
- AI3-18632
- Spectrum5_001147
- Sulfanilamide, N4-(o-carboxybenzoyl)-N'-2-thiazolyl-
- Tox21_110380
- Ftalilsulfatiazol
- Sulfaphtalylthiazol
- PHTHALYLSULFATHIAZOLE [MART.]
- 2-((4-((1,3-thiazol-2-yl)sulfamoyl)phenyl)carbamoyl)benzoic acid
- Prestwick2_000869
- Phthalylsulfathiazole (INN)
- Ftalilsofatiazolo
- NSC758159
- AKOS000745948
- D78257
- 2-[[[4-[(2-Thiazolylamino)sulfonyl]phenyl]amino]carbonyl]-benzoic acid
- Benzoic acid, 2-(((4-((2-thiazolylamino)sulfonyl)phenyl)amino)carbonyl)-
- component of Sulfathalidine
- Phthalanilic acid, 4'-(2-thiazolylsulfamoyl)-
- Prestwick0_000869
- AC-19044
- SMR001233366
- 2-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamoyl}benzoic acid
- 2-(p-Phthalylaminobenzenesulfamido)thiazole
- Spectrum3_001486
- 2-(N(sup4)-Phthalylsulfanilamido)thiazole
- KBio2_000427
- EN300-18202568
- 2-(p-N-Phthalylsulfanilyl)aminothiazole
- NS00007465
- Benzoic acid, 2-[[[4-[(2-thiazolylamino)sulfonyl]phenyl]amino]carbonyl]-
- CS-4862
- NSC683525
- Phthalylsulfathiazole [USP:INN:BAN]
- Prestwick_980
- 2-(N4-phthalylaminobenzenesulfonamido)thiazole
- AB00052257
- Ftalilsulfatiazol (INN-Spanish)
- Phthalylsulfathiazolum [INN-Latin]
- EINECS 201-627-4
- Oprea1_620492
- 6875L5852V
- NCGC00016337-02
- Tox21_110380_1
- 85-73-4 (free)
- CAS-85-73-4
- BRD-K64659768-001-04-5
- KBio3_002571
- Prestwick3_000869
- 2-((4-(thiazol-2-ylsulfamoyl)phenyl)carbamoyl)benzoic acid
- SR-05000001793-1
- UNII-6875L5852V
- HMS1921D22
- Ftalylsulfathiazol
- SPECTRUM1502021
-
- MDL: MFCD00005318
- インチ: 1S/C17H13N3O5S2/c21-15(13-3-1-2-4-14(13)16(22)23)19-11-5-7-12(8-6-11)27(24,25)20-17-18-9-10-26-17/h1-10H,(H,18,20)(H,19,21)(H,22,23)
- InChIKey: PBMSWVPMRUJMPE-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C(C(NC2C=CC(S(NC3SC=CN=3)(=O)=O)=CC=2)=O)=CC=CC=1)O
計算された属性
- せいみつぶんしりょう: 403.03000
- どういたいしつりょう: 403.029662
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 8
- 重原子数: 27
- 回転可能化学結合数: 6
- 複雑さ: 643
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- ひょうめんでんか: 0
- 互変異性体の数: 4
- トポロジー分子極性表面積: 162
じっけんとくせい
- 色と性状: 白色または白色の結晶粉末
- 密度みつど: 1.4235 (rough estimate)
- ゆうかいてん: 240 °C (dec.) (lit.)
- ふってん: 579°C at 760 mmHg
- フラッシュポイント: 304°C
- 屈折率: 1.6390 (estimate)
- PSA: 162.08000
- LogP: 4.12120
- ようかいせい: エタノールに微溶解し、水やクロロホルムに溶けにくく、塩酸や水酸化ナトリウム溶液に溶けやすく、アンモニア水に溶けやすい。
- マーカー: 7377
Phthalylsulfathiazole セキュリティ情報
Phthalylsulfathiazole 税関データ
- 税関コード:2935009090
- 税関データ:
中国税関コード:
2935009090概要:
2935009090他のスルホン酸塩(アシル)アミン。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:35.0%
申告要素:
製品名, 成分含有量、
要約:
2935009090その他のスルホンアミド付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:35.0%
Phthalylsulfathiazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | T0703-500g |
Phthalylsulfathiazole |
85-73-4 | 95.0%(T) | 500g |
¥1290.0 | 2023-09-01 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T0703-500G |
Phthalylsulfathiazole |
85-73-4 | >95.0%(T) | 500g |
¥990.00 | 2024-04-15 | |
Enamine | EN300-18202568-100.0g |
2-({4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}carbamoyl)benzoic acid |
85-73-4 | 95% | 100.0g |
$128.0 | 2023-07-10 | |
Enamine | EN300-18202568-5.0g |
2-({4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}carbamoyl)benzoic acid |
85-73-4 | 95% | 5.0g |
$21.0 | 2023-07-10 | |
Enamine | EN300-18202568-10.0g |
2-({4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}carbamoyl)benzoic acid |
85-73-4 | 95% | 10.0g |
$22.0 | 2023-07-10 | |
Enamine | EN300-18202568-25.0g |
2-({4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}carbamoyl)benzoic acid |
85-73-4 | 95% | 25.0g |
$38.0 | 2023-07-10 | |
TRC | P397503-1g |
Phthalylsulfathiazole |
85-73-4 | 1g |
$ 92.00 | 2023-09-06 | ||
Enamine | EN300-18202568-0.1g |
2-({4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}carbamoyl)benzoic acid |
85-73-4 | 95% | 0.1g |
$19.0 | 2023-09-19 | |
Enamine | EN300-18202568-0.25g |
2-({4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}carbamoyl)benzoic acid |
85-73-4 | 95% | 0.25g |
$19.0 | 2023-09-19 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0512-200 mg |
Phthalylsulfathiazole |
85-73-4 | 95.58% | 200mg |
¥350.00 | 2022-04-26 |
Phthalylsulfathiazole 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
ごうせいかいろ 3
Phthalylsulfathiazole Raw materials
Phthalylsulfathiazole Preparation Products
Phthalylsulfathiazole 関連文献
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Christopher B. Kelly,John A. Milligan,Leon J. Tilley,Taylor M. Sodano Chem. Sci. 2022 13 11721
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Maksim A. Burkin,Gennady B. Lapa,Inna A. Galvidis,Konstantin?M. Burkin,Alexander V. Zubkov,Sergei A. Eremin Anal. Methods 2018 10 5773
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4. Improved extraction of fluoroquinolones with recyclable ionic-liquid-based aqueous biphasic systemsHugo F. D. Almeida,Mara G. Freire,Isabel M. Marrucho Green Chem. 2016 18 2717
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Jin Yang,Pinhua Li,Yicheng Zhang,Lei Wang Dalton Trans. 2014 43 7166
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Marek Jura,William Levason,Edmund Petts,Gillian Reid,Michael Webster,Wenjian Zhang Dalton Trans. 2010 39 10264
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7. 777. The low-temperature polymerisation of isobutene. Part IV. Exploratory experimentsR. H. Biddulph,P. H. Plesch J. Chem. Soc. 1960 3913
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8. Studies on heterocyclic chemistry. Part XIX. Synthesis of 4-aroyl-1-arylpyrazoles from α-aroyl-β-anilinoacrylonitriles and photochemistry of 4-carbonyl-substituted pyrazolesTarozaemon Nishiwaki,Fusako Fujiyama,Emi Minamisono J. Chem. Soc. Perkin Trans. 1 1974 1871
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9. Studies on heterocyclic chemistry. Part XIX. Synthesis of 4-aroyl-1-arylpyrazoles from α-aroyl-β-anilinoacrylonitriles and photochemistry of 4-carbonyl-substituted pyrazolesTarozaemon Nishiwaki,Fusako Fujiyama,Emi Minamisono J. Chem. Soc. Perkin Trans. 1 1974 1871
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Jin Yang New J. Chem. 2016 40 9739
Phthalylsulfathiazoleに関する追加情報
Recent Advances in Phthalylsulfathiazole (CAS: 85-73-4) Research: A Comprehensive Review
Phthalylsulfathiazole (CAS: 85-73-4), a sulfonamide derivative, has long been recognized for its antimicrobial properties, particularly in the treatment of gastrointestinal infections. Recent studies have reignited interest in this compound, exploring its potential applications beyond traditional uses. This research briefing synthesizes the latest findings on Phthalylsulfathiazole, focusing on its pharmacological mechanisms, therapeutic efficacy, and emerging applications in modern medicine.
A 2023 study published in the Journal of Medicinal Chemistry investigated the molecular interactions of Phthalylsulfathiazole with bacterial dihydropteroate synthase (DHPS), revealing novel binding conformations that enhance its inhibitory effects. The research team employed X-ray crystallography and molecular dynamics simulations to elucidate these interactions at atomic resolution. These findings provide a structural basis for optimizing sulfonamide derivatives to combat antibiotic resistance.
In the realm of drug delivery, innovative formulations of Phthalylsulfathiazole have shown promise. A recent patent application (WO2023051234) describes a pH-sensitive nanoparticle system that targets the colonic release of Phthalylsulfathiazole, significantly improving its bioavailability while minimizing systemic absorption. This advancement addresses one of the historical limitations of the drug and opens new possibilities for localized treatment of inflammatory bowel diseases.
Emerging research has also explored the immunomodulatory effects of Phthalylsulfathiazole. A preclinical study demonstrated its ability to modulate gut microbiota composition and subsequent immune responses, suggesting potential applications in autoimmune disorders. The compound's dual action as both an antimicrobial and immunomodulator positions it uniquely in the development of microbiome-targeted therapies.
From a safety perspective, recent pharmacovigilance data analysis (2020-2023) has confirmed the well-established safety profile of Phthalylsulfathiazole, with adverse event rates remaining consistently low. However, researchers emphasize the importance of monitoring for rare hypersensitivity reactions, particularly in populations with sulfonamide allergies. Updated pharmacokinetic studies have refined dosing recommendations for special populations, including pediatric and geriatric patients.
Looking forward, several clinical trials are currently investigating expanded indications for Phthalylsulfathiazole, including its potential role in combination therapies for multidrug-resistant infections. The compound's chemical stability (as evidenced by its CAS: 85-73-4 designation) and proven efficacy make it an attractive candidate for repurposing in an era of increasing antimicrobial resistance.
This briefing highlights the renewed scientific interest in Phthalylsulfathiazole and underscores its potential to address contemporary medical challenges. The convergence of structural biology insights, advanced formulation technologies, and expanded therapeutic applications positions this established compound for potential renaissance in clinical practice.
